molecular formula C18H14O4 B8040491 4,4'-Biphenyldiacrylic acid

4,4'-Biphenyldiacrylic acid

Cat. No.: B8040491
M. Wt: 294.3 g/mol
InChI Key: UQHRHUDMDDNWFJ-YDWXAUTNSA-N
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Description

Significance of Aromatic Dicarboxylic Acids as Building Blocks in Chemical Synthesis

Aromatic dicarboxylic acids are a fundamental class of organic compounds distinguished by the presence of two carboxyl groups (-COOH) attached to an aromatic ring system. numberanalytics.comnumberanalytics.com This structural arrangement makes them exceptionally versatile building blocks in chemical synthesis. numberanalytics.comresearchgate.net Their importance stems from their ability to undergo polymerization reactions with diols or diamines to form high-performance polymers such as polyesters and polyamides. numberanalytics.com

These compounds are crucial intermediates in the production of a wide array of chemicals and materials. numberanalytics.com Their applications span numerous fields, including the synthesis of pharmaceuticals, dyes, and liquid crystal polymers for electronics and optical devices. sigmaaldrich.comnumberanalytics.com The reactivity of the carboxyl groups, combined with the stability and rigidity of the aromatic core, allows for the construction of complex, large-scale molecular architectures with tailored properties. numberanalytics.combritannica.com Carboxylic acids are generally stable, structurally diverse, and widely available, making them a preferred choice in both industrial and laboratory-scale synthesis. researchgate.net

Overview of the Biphenyl (B1667301) Core in Supramolecular and Reticular Chemistry

The biphenyl unit is a recurring and significant structural motif in the fields of supramolecular and reticular chemistry. iranchembook.irresearchgate.net Reticular chemistry focuses on linking molecular building blocks with strong bonds to create predetermined, ordered framework structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). acs.orgmdpi.com In this context, the biphenyl core, as found in 4,4'-biphenyldiacrylic acid, serves as a rigid and linear linker. nih.gov

This rigidity and defined geometry are critical for directing the assembly of metal ions or clusters into extended, porous networks with predictable topologies. acs.orgnih.gov The length of the biphenyl linker directly influences the resulting pore size and surface area of the MOF, which are key determinants of the material's performance in applications such as gas storage and separation. nih.gov Furthermore, the aromatic nature of the biphenyl rings can facilitate non-covalent interactions, like π-π stacking, which play a crucial role in the self-assembly and stabilization of complex supramolecular structures. nih.govacs.org The ability to functionalize the biphenyl core allows for fine-tuning of the chemical and physical properties of the resulting materials, enhancing their functionality for specific tasks like catalysis or chemical sensing. ossila.com

Data and Research Findings

The utility of this compound (BPDC) is demonstrated in its application as a linker in the synthesis of advanced materials. The tables below summarize the key properties of the compound and highlight specific research findings.

Table 1: Properties of this compound

PropertyValue
Chemical Formula HO2CC6H4C6H4CO2H sigmaaldrich.com
Molecular Weight 242.23 g/mol sigmaaldrich.com
CAS Number 787-70-2 sigmaaldrich.com
EC Number 212-328-3 sigmaaldrich.com
Synonyms Biphenyl-4,4'-dicarboxylic acid, BPDC sigmaaldrich.comnih.gov

Table 2: Research Findings on a Nickel-based MOF using BPDC Linker

This table presents data from a study on a nickel-based metal-organic framework (Ni-BPDC-MOF) synthesized via a one-step hydrothermal method for supercapacitor applications. nih.govnih.govresearchgate.net

ParameterFindingReference
Morphology Nanoplate structure nih.gov
Optimal Synthesis Temperature 180 °C nih.gov
Specific Surface Area 311.99 m²·g⁻¹ nih.gov
Pore Size Distribution 1–40 nm nih.gov
Specific Capacitance 488 F·g⁻¹ (at 1.0 A·g⁻¹) nih.govresearchgate.net
Cycling Stability 85% capacitance retention after 2000 cycles nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-[4-[(E)-2-carboxyethenyl]phenyl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c19-17(20)11-5-13-1-7-15(8-2-13)16-9-3-14(4-10-16)6-12-18(21)22/h1-12H,(H,19,20)(H,21,22)/b11-5+,12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHRHUDMDDNWFJ-YDWXAUTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4 Biphenyldiacrylic Acid

Established Synthetic Pathways to 4,4'-Biphenyldiacrylic Acid

While specific literature detailing the synthesis of this compound is not abundant, its structure suggests that it can be effectively prepared using well-known olefination and condensation reactions starting from 4,4'-biphenyldicarboxaldehyde (B1328761) or other suitable biphenyl (B1667301) derivatives.

Reductive coupling reactions, which form carbon-carbon bonds through the reduction of carbonyl compounds or other precursors, are not the most direct or common methods for synthesizing α,β-unsaturated acids like this compound. However, related strategies could be envisioned. For instance, a reductive coupling of a suitable three-carbon building block to a di-functionalized biphenyl could theoretically yield the desired carbon skeleton, which would then require further oxidation to form the carboxylic acid groups. Due to the complexity and likely low efficiency of such an approach, other methods are generally preferred.

Oxidative functionalization routes are more plausible and direct. These pathways typically involve the reaction of a biphenyl derivative with a reagent that introduces the acrylic acid side chains.

Perkin Reaction: The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids. longdom.orgwikipedia.orglongdom.orgbyjus.com This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. longdom.orgwikipedia.orglongdom.orgbyjus.com For the synthesis of this compound, 4,4'-biphenyldicarboxaldehyde would be reacted with acetic anhydride and sodium acetate. The reaction proceeds through an aldol-type condensation followed by dehydration to yield the diacrylic acid derivative.

Wittig Reaction: The Wittig reaction is a powerful and widely used method for the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.commnstate.eduwikipedia.orglibretexts.org To synthesize this compound, 4,4'-biphenyldicarboxaldehyde could be reacted with a Wittig reagent derived from an α-haloester, such as (triphenylphosphoranylidene)acetic acid ethyl ester, followed by hydrolysis of the resulting diester. This method offers high regioselectivity, ensuring the double bond is formed in the desired location. libretexts.org

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgmdpi.comnih.govnih.govlibretexts.org To apply this to the synthesis of this compound, a dihalo-biphenyl, such as 4,4'-dibromobiphenyl, could be coupled with acrylic acid or an acrylate (B77674) ester in the presence of a palladium catalyst and a base. Subsequent hydrolysis of the ester, if used, would yield the final product. The Heck reaction is known for its tolerance of a wide range of functional groups. mdpi.com

A hypothetical reaction scheme for the synthesis of this compound via the Perkin reaction is presented below:

Table 1: Proposed Synthesis of this compound via Perkin Reaction

Reactant 1Reactant 2BaseProduct
4,4'-BiphenyldicarboxaldehydeAcetic AnhydrideSodium AcetateThis compound

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For each of the proposed synthetic routes, key parameters can be adjusted.

For the Perkin reaction , optimization would involve screening different bases (e.g., potassium acetate, triethylamine), adjusting the reaction temperature (typically high temperatures are required), and varying the molar ratios of the reactants. The reaction time is also a critical factor that needs to be optimized to ensure complete conversion without promoting side reactions.

In the Wittig reaction , the choice of base to generate the ylide is important, with stronger bases like sodium hydride or n-butyllithium often leading to higher yields. libretexts.org The solvent system (e.g., THF, DMSO) can also influence the reaction rate and stereoselectivity. Temperature control is essential, as some ylides are unstable at higher temperatures.

For the Heck reaction , optimization would focus on the selection of the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the ligand (e.g., triphenylphosphine (B44618), tri-o-tolylphosphine), the base (e.g., triethylamine, potassium carbonate), and the solvent (e.g., DMF, acetonitrile). The reaction temperature and pressure (in the case of gaseous alkenes) are also key variables to be fine-tuned.

Table 2: Key Parameters for Optimization in the Synthesis of this compound

Synthetic MethodKey Parameters for Optimization
Perkin ReactionBase, Temperature, Reactant Ratios, Reaction Time
Wittig ReactionBase, Solvent, Temperature, Ylide Stability
Heck ReactionPalladium Catalyst, Ligand, Base, Solvent, Temperature

Green Chemistry Principles and Sustainable Synthesis

Applying green chemistry principles to the synthesis of this compound would involve several considerations aimed at reducing the environmental impact of the process.

One key aspect is the use of less hazardous solvents. For instance, in the Heck reaction , research has explored the use of greener solvents like water or ionic liquids to replace traditional volatile organic compounds (VOCs). organic-chemistry.org Catalytic methods, such as the Heck reaction, are inherently greener as they reduce the amount of waste generated compared to stoichiometric reactions.

Atom economy is another important principle. The Wittig reaction , while effective, has a poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. mnstate.edu The Perkin reaction generally has better atom economy.

Furthermore, exploring energy-efficient reaction conditions, such as microwave-assisted synthesis, could potentially reduce reaction times and energy consumption for any of the proposed synthetic routes. The choice of starting materials from renewable feedstocks, if possible, would also contribute to a more sustainable synthesis.

Solid State Structural Elucidation and Crystal Engineering

Single Crystal X-Ray Diffraction Analysis of 4,4'-Biphenyldiacrylic Acid and its Derivatives

A notable derivative, (2E,2′E)-1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis[3-(dimethylamino)prop-2-en-1-one], has been synthesized and its structure elucidated by SCXRD. researchgate.net The analysis revealed that the molecule is nearly planar, with a dihedral angle of 30.14 (8)° between the two phenyl rings of the biphenyl (B1667301) core. researchgate.netnih.gov This twist is attributed to a combination of repulsion between hydrogen atoms on the rings and the influence of intermolecular forces within the crystal. nih.gov The allyl groups at both ends of the molecule adopt a trans-conformation, and the nitrogen atoms exhibit sp² hybridization, indicating a π-conjugated character across these functional groups. researchgate.netnih.gov

The crystallographic data provides a foundational understanding of the molecule's geometry, which is essential for predicting and designing its solid-state architectures.

Table 1: Crystal Data and Structure Refinement for (2E,2′E)-1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis[3-(dimethylamino)prop-2-en-1-one]

Parameter Value
Empirical Formula C₂₂H₂₄N₂O₂
Formula Weight 348.43
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 15.862 (1)
b (Å) 6.0503 (4)
c (Å) 19.0640 (12)
β (°) 105.287 (3)
Volume (ų) 1764.8 (2)
Z 4
Temperature (K) 90
Radiation (Å) Mo Kα (λ = 0.71069)
R[F² > 2σ(F²)] 0.063
wR(F²) 0.154

Data sourced from IUCrData. researchgate.net

Polymorphism and Crystallization Control Strategies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability, even though the chemical composition is identical. The control of polymorphism is a central goal in crystal engineering and is particularly important in the pharmaceutical industry.

The crystallization of a specific polymorph is influenced by a variety of factors, including:

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence which molecular conformations and intermolecular interactions are favored during nucleation and growth.

Temperature: Temperature affects both solubility and the kinetics of nucleation, often allowing for the selective crystallization of either a thermodynamically stable form or a metastable form.

Strategies for controlling polymorphism involve the careful manipulation of these crystallization conditions. For a molecule like this compound, with its conformational flexibility in the biphenyl linkage and strong hydrogen-bonding groups (carboxylic acids), the potential for polymorphism is significant. Different solvents could lead to crystal structures with varying degrees of planarity or different hydrogen-bonding networks, resulting in distinct polymorphs.

Co-crystallization Strategies for Tailoring Solid-State Architectures

Co-crystallization is a powerful technique used to modify the properties of a solid by incorporating a second, different molecule (a "coformer") into the crystal lattice in a stoichiometric ratio. This approach is used to create novel materials with tailored properties, such as improved solubility or thermal stability.

The strategy relies on the predictable formation of strong and directional non-covalent interactions, known as supramolecular synthons. For carboxylic acids like this compound, the carboxylic acid dimer (a homosynthon) is a common and robust interaction. However, by introducing a coformer with a complementary functional group, alternative interactions (heterosynthons) can be formed.

A common and highly effective strategy involves using coformers containing pyridine (B92270) functional groups, such as 4,4'-bipyridine (B149096). The interaction between a carboxylic acid and a pyridine nitrogen is a well-established and reliable acid-pyridine heterosynthon. mdpi.com By co-crystallizing this compound with bipyridine-based coformers, it is possible to systematically alter the crystal packing. The linear and rigid nature of 4,4'-bipyridine can act as a "linker" between molecules of the diacrylic acid, potentially forming extended one-, two-, or three-dimensional networks and preventing the formation of the simple acid-dimer structure. mdpi.comub.edu This allows for the rational design of solid-state architectures with predictable connectivity and potentially new properties.

Role of Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal is governed by a hierarchy of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are highly directional and collectively determine the final solid-state structure.

For this compound, the primary interaction would be the strong O-H···O hydrogen bonds between the carboxylic acid groups. These typically lead to the formation of dimers or extended chains, which are common motifs in the crystal structures of carboxylic acids.

In addition to these strong interactions, weaker forces play a crucial role. In the crystal structure of the derivative (2E,2′E)-1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis[3-(dimethylamino)prop-2-en-1-one], the crystal packing is directed by C-H···π interactions . researchgate.netnih.gov These interactions occur between the hydrogen atoms of one molecule and the π-electron clouds of the phenyl rings on neighboring molecules. nih.gov This leads to a stacked assembly of molecules along one of the crystallographic axes, forming a layered structure. researchgate.netnih.gov

Supramolecular Assembly and Non Covalent Interactions

Dominant Hydrogen Bonding Motifs in 4,4'-Biphenyldiacrylic Acid Systems

Hydrogen bonds are among the most critical directional interactions in the self-assembly of this compound. The presence of carboxylic acid functional groups at both ends of the rigid biphenyl (B1667301) scaffold provides predictable and robust sites for these interactions.

A ubiquitous and highly stable hydrogen-bonding pattern for carboxylic acids is the formation of a cyclic dimer. nih.govdtu.dknih.govresearchgate.net This motif, characterized by the graph-set notation R²₂(8), involves two molecules of this compound associating through a pair of O—H···O hydrogen bonds between their carboxyl groups. This interaction is exceptionally robust and is a primary driving force in the crystallization of many carboxylic acids.

In systems like this compound, where there are two such groups per molecule, this dimerization can lead to the formation of extended supramolecular structures. The bifunctional nature of the molecule allows it to act as a linear linker, propagating the structure into one-dimensional chains or tapes. Each molecule connects to two others, one at each end, via the reliable carboxylic acid dimer synthon, resulting in a polymeric hydrogen-bonded chain.

Interaction TypeDonor/Acceptor AtomsTypical Distance (Å)Description
Carboxylic Acid DimerO-H···O2.6 - 2.7A centrosymmetric 8-membered ring formed by two complementary hydrogen bonds between two carboxyl groups.
Extended Chain LinkageCarboxyl to CarboxylN/ALinear propagation of the dimeric motif, leading to supramolecular polymer chains.

This interactive table summarizes the key hydrogen bonding interactions involved in dimer and chain formation.

Beyond self-association, the carboxylic acid groups of this compound can form predictable hydrogen bonds with other molecules that possess complementary functional groups. These interactions result in the formation of heteromeric synthons, which are crucial in the design of co-crystals and multi-component materials. For instance, the carboxylic acid-pyridine heterosynthon is a well-established and highly reliable interaction in crystal engineering. In such a system, the acidic proton of the carboxyl group forms a strong hydrogen bond with the basic nitrogen atom of a pyridine-containing molecule. The ability to form these specific intermolecular connections allows for the programmed assembly of complex architectures.

π-Stacking and Aromatic Interactions in Biphenyl Scaffolds

The biphenyl core of this compound provides a large, electron-rich aromatic surface capable of engaging in π-stacking interactions. nih.govrsc.orgnih.gov These interactions, arising from the electrostatic attraction between the quadrupole moments of adjacent aromatic rings, play a significant role in the packing of the molecules, particularly in stabilizing the layered structures that can be formed by the hydrogen-bonded chains.

The geometry of these π-stacking interactions can vary, leading to different packing arrangements:

Face-to-face: Where the aromatic rings are largely parallel and overlapping.

Offset or Slipped-stack: Where the rings are parallel but laterally displaced. This is often more energetically favorable as it reduces repulsive interactions.

Herringbone (T-shaped): Where the edge of one aromatic ring points towards the face of another.

The interplay between the directional hydrogen bonds and the less-directional but cumulatively significant π-stacking interactions dictates the final three-dimensional crystal structure.

Stacking GeometryDescriptionTypical Centroid-to-Centroid Distance (Å)
Offset Face-to-FaceParallel biphenyl rings with significant lateral displacement.3.5 - 4.0
HerringboneThe C-H bonds on the edge of one biphenyl ring point towards the π-face of a neighboring ring.~5.0

This interactive table outlines common π-stacking geometries observed in biphenyl-containing crystal structures.

Self-Assembly Principles and Directing Architectures

The self-assembly of this compound into ordered supramolecular architectures is a hierarchical process guided by the non-covalent interactions discussed above. nih.govescholarship.orgrsc.org The process can be conceptualized as follows:

Primary Structure Formation: The strongest and most directional interactions, the carboxylic acid O—H···O hydrogen bonds, first direct the formation of robust dimers or one-dimensional polymeric chains.

Secondary Organization: These primary chains then organize relative to one another, a process heavily influenced by weaker π-stacking interactions between the biphenyl cores and weaker C-H···O hydrogen bonds involving the acrylic acid moieties.

Final Architecture: This organization leads to the formation of two-dimensional sheets or three-dimensional networks. The final architecture is a result of the energetic balance between optimizing all possible hydrogen bonds and achieving efficient crystal packing through van der Waals and π-stacking forces.

By modifying the molecular structure or introducing other interacting species (as in co-crystals), it is possible to direct the assembly towards specific desired architectures, such as porous networks or layered materials.

Exploration of Host-Guest Recognition Phenomena

The formation of stable, predictable supramolecular architectures from molecules like this compound can result in structures with intrinsic voids or channels. This opens the possibility of using these assemblies in host-guest chemistry, where the crystalline framework acts as a "host" capable of encapsulating smaller "guest" molecules.

The size and shape of the void space are determined by the length and rigidity of the biphenyl linker and the nature of the intermolecular connections. Guest molecules that are sterically and chemically complementary to the cavity can be included within the crystal lattice during its formation. This recognition phenomenon is highly specific and can be used for applications such as separation, sensing, or the stabilization of reactive species. The design of such host-guest systems relies on a thorough understanding of the self-assembly principles that govern the formation of the host framework.

Integration into Metal Organic Frameworks Mofs

4,4'-Biphenyldiacrylic Acid as a Core Organic Linker in MOF Construction

The utility of this compound, often abbreviated as H₂BPDC in MOF literature, lies in its ability to form robust frameworks with tunable properties. As a dicarboxylic acid, it readily coordinates with a variety of metal ions to create diverse structural topologies. The extended length of the biphenyl (B1667301) group, in comparison to shorter linkers like terephthalic acid, allows for the construction of MOFs with larger pores and higher surface areas, which are often desirable for applications in gas storage and catalysis. nih.gov

Solvothermal and hydrothermal methods are the most common techniques for synthesizing MOFs using this compound. nih.govresearchgate.net These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures. The solvent can be a single substance or a mixture, and its choice can significantly influence the final structure of the MOF.

For instance, the solvothermal reaction of manganese(II) nitrate (B79036) with this compound yields different structural phases depending on the solvent used. When N,N'-dimethylformamide (DMF) is the solvent, a microporous, non-interpenetrated structure is formed. researchgate.netresearchgate.net In contrast, using N,N'-dimethylacetamide (DMA) as the solvent results in a non-porous, interpenetrated framework. researchgate.netresearchgate.net This demonstrates the critical role of the solvent in directing the self-assembly process and determining the final topology of the MOF.

Similarly, a facile one-step hydrothermal method has been reported for the synthesis of a nickel-based MOF with this compound. nih.gov In this process, the reaction temperature was found to be a key parameter for tuning the pore size of the resulting nanostructure. nih.gov

The dicarboxylate groups of this compound can coordinate to metal ions in several ways, leading to a variety of secondary building units (SBUs) and, consequently, diverse MOF architectures. The coordination mode depends on the specific metal ion, the reaction conditions, and the presence of other coordinating species.

In a series of MOFs synthesized with a substituted derivative, 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid, different coordination environments were observed for different metal ions. researchgate.net With cadmium(II), a rare eight-coordinated Cd(II) center was formed, acting as the SBU. researchgate.net In the case of zinc(II), a four-coordinated Zn(II) center was the SBU. researchgate.net With copper(II), the well-known paddle-wheel SBU, [Cu₂(−CO₂)₄], was formed. researchgate.net

Another study involving heterotrinuclear SBUs of the type [Zn₂M(BPDC)₃(DMF)₂] (where M = Co²⁺, Ni²⁺, or Cd²⁺) showed the biphenyldicarboxylate ligand bridging these linear metal units to form 2D layered frameworks. rsc.org In a holmium-based MOF, the Ho³⁺ ion is eight-coordinated solely by the oxygen atoms of the biphenyldicarboxylate linkers, with no solvent molecules directly bonded to the metal center. nih.gov This full coordination by the linker is credited with the high thermal stability of the resulting framework. nih.gov

Table 1: Examples of Coordination Modes and Secondary Building Units in MOFs with this compound and its Derivatives

Metal IonSecondary Building Unit (SBU)Coordination NumberReference
Cd(II)Eight-coordinated Cd(II)8 researchgate.net
Zn(II)Four-coordinated Zn(II)4 researchgate.net
Cu(II)Paddle-wheel [Cu₂(−CO₂)₄]- researchgate.net
Ho(III)Eight-coordinated Ho(III)8 nih.gov
Mn(II)Chains of Mn(II) ions- researchgate.netresearchgate.net

Tailoring MOF Architectures and Porosity using this compound

The extended length of the this compound linker is a key factor in creating MOFs with large pores and high surface areas. nih.gov For example, the isoreticular series of MOFs, UiO-66 and UiO-67, demonstrates this principle. UiO-66 is constructed with the shorter terephthalic acid linker, while UiO-67 utilizes 4,4'-biphenyldicarboxylic acid. researchgate.net This substitution of the linker results in UiO-67 having a larger unit cell and, consequently, larger pores and a higher accessible surface area compared to UiO-66, while maintaining the same underlying framework topology. researchgate.net

In the synthesis of a nickel-based MOF with this compound, it was shown that the specific surface area and pore size distribution could be tuned by adjusting the hydrothermal synthesis temperature. nih.gov A sample synthesized at 180 °C exhibited a nanoplate morphology with a specific surface area of 311.99 m²·g⁻¹ and a pore size distribution of 1–40 nm. nih.gov

The linear and rigid geometry of this compound predisposes it to form predictable and often highly symmetric framework topologies. However, subtle changes in the synthesis conditions or the choice of metal can lead to vastly different outcomes.

The synthesis of manganese(II) MOFs with this linker provides a clear example. researchgate.netresearchgate.net When DMF is used as the solvent, the resulting MOF, Mn₄(bpdc)₄(DMF)₃, possesses a rare cem topological net with a non-interpenetrated structure. researchgate.netresearchgate.net In contrast, when DMA is the solvent, the product, Mn₃(bpdc)₃(DMA)₄, adopts an α-polonium topology and is non-porous. researchgate.netresearchgate.net

Similarly, in MOFs constructed from 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, a manganese-based framework exhibited a 3D structure with sra topology, while a nickel-based MOF with a similar octahedral metal SBU formed a 2D network with sql topology. nih.gov A copper-based version with paddle-wheel SBUs resulted in a 4-fold interpenetrated 3D framework with lvt topology. nih.gov These examples highlight how the interplay between the linker's geometry and the coordination preferences of the metal ion dictates the final framework topology.

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into pre-existing MOFs without altering their underlying framework. rsc.orgnih.gov MOFs constructed with this compound, such as the well-studied UiO-67, serve as robust platforms for such modifications.

One approach involves modifying the surface of the MOF. For instance, a stable version of Zr-UiO-67 was prepared by introducing a protective fluorine-containing polymer layer on its surface through a PSM strategy. This modification enhanced the stability of the MOF in acidic, alkaline, and saline environments. In another example of surface modification, phospholipids (B1166683) were tethered to the surface of UiO-67 particles through coordination of the phosphate (B84403) head groups to the zirconium nodes, a process that maintained the crystallinity and porosity of the parent MOF. nih.gov

Another PSM technique is linker exchange, where the original linkers in the MOF are partially or fully replaced by new, functionalized linkers. In one study, derivatives of 4,4'-biphenyldicarboxylic acid containing azide (B81097) or acetylene (B1199291) groups were introduced into the UiO-67 framework via post-synthetic exchange. researchgate.net This allowed for subsequent "click" reactions to be performed within the MOF, demonstrating a method for introducing complex functionality. researchgate.net

The metal nodes themselves can also be the target of PSM. The zirconium clusters in UiO-67 can be functionalized with various metal precursors, allowing for the creation of new catalytic sites within the framework. This method takes advantage of the inherent reactivity of the metal-oxo clusters that form the nodes of the MOF.

Functional Performance of this compound-Based MOFs

The integration of this compound and its derivatives, such as 4,4'-Biphenyldicarboxylic acid (BPDC), as organic linkers in Metal-Organic Frameworks (MOFs) gives rise to materials with significant functional capabilities. The elongated and rigid nature of the biphenyl backbone, combined with the coordinating carboxylate groups, allows for the construction of porous, stable frameworks. These structural attributes are pivotal to their performance in diverse applications, particularly in catalysis and electrochemical energy storage.

Catalytic Applications

MOFs constructed with biphenyl-based linkers serve as highly effective heterogeneous catalysts, combining the advantages of homogeneous catalysts (high efficiency and selectivity) with those of heterogeneous systems (ease of separation and reusability). lidsen.com Their catalytic activity stems from the unique structural and chemical features inherent to their design. lidsen.com

The catalytic mechanisms within MOFs are multifaceted and can be attributed to several key features. Primarily, the metal nodes can act as Lewis acid sites, particularly if they are coordinatively unsaturated. lidsen.comresearchgate.net These open metal sites are readily accessible to substrate molecules that diffuse through the MOF's porous channels. nih.gov

In MOFs utilizing linkers like 4,4'-biphenyldicarboxylic acid, the aromatic rings and carboxylate groups can interact with substrates, while the metal centers facilitate the core catalytic transformations. The ability to modify the linker, for instance by adding functional groups to the biphenyl rings, provides a powerful tool for tuning the electronic properties and steric environment of the catalytic pocket. lidsen.comresearchgate.net

MOFs are increasingly being engineered as catalysts for a variety of organic transformations, including important C-C and C-X coupling reactions. nih.gov While specific examples using this compound are not extensively documented, research on closely related biphenyl dicarboxylate linkers highlights their potential.

For instance, a MOF constructed from a functionalized linker, 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid, has demonstrated high activity for cyanosilylation reactions and the epoxidation of olefins. researchgate.net Another copper-based MOF was found to be an excellent heterogeneous catalyst for the oxidative homo-coupling of arylboronic acids, a type of cross-coupling reaction, proceeding under mild conditions without the need for a base or external oxidant. researchgate.net This catalyst could be recycled up to five times without a significant loss of reactivity. researchgate.net These examples underscore the principle that the biphenyl scaffold, when integrated into a MOF, can support catalytically active metal centers for complex organic synthesis.

Electrochemical Energy Storage and Supercapacitor Performance

The high surface area, tunable porosity, and presence of redox-active metal centers make MOFs promising materials for electrochemical energy storage devices like batteries and supercapacitors. researchgate.netmdpi.com The use of longer organic linkers, such as 4,4'-biphenyldicarboxylic acid (BPDC), is particularly advantageous as it can lead to MOFs with larger pores and surface areas, which in turn enhances their capacitance properties. nih.govmdpi.com

One notable example is a nickel-based MOF synthesized with the BPDC linker (Ni-BPDC-MOF). nih.govnih.gov This material, prepared via a facile one-step hydrothermal method, exhibits a nanoplate structure with a high specific surface area, making it an effective electrode material for supercapacitors. nih.govmdpi.com

The charge storage mechanism in MOF-based supercapacitors is primarily based on pseudocapacitance, which involves fast and reversible Faradaic redox reactions occurring at or near the surface of the electrode material. mdpi.com In the case of the Ni-BPDC-MOF, the redox-active nickel ions serve as the active sites for these reactions. mdpi.comnih.gov

The porous structure of the MOF plays a crucial role by providing well-defined channels for the transportation of electrolyte ions to these active sites. mdpi.comnih.gov The crystalline nature of MOFs ensures that these ionic pathways are ordered and accessible. mdpi.com The charge storage process can be a combination of a surface-controlled capacitive process and a diffusion-dominated process, depending on the charging time and the specific MOF structure. nih.gov Molecular dynamics simulations have helped to clarify how ions from the electrolyte transport and reside within the polarized porous MOF structure during charging and discharging cycles. nih.govsemanticscholar.org

High cycling stability and efficiency are critical for practical supercapacitor applications. MOF-based electrodes have shown promising results in this regard. The Ni-BPDC-MOF synthesized at 180 °C, for example, delivers a high specific capacitance and maintains good stability over repeated charge-discharge cycles. nih.govnih.gov

The robust coordination bonds between the nickel ions and the BPDC linkers contribute to the structural integrity of the electrode during cycling. Research has shown that this particular MOF exhibits reliable cycling stability, with 85% of its initial capacitance retained after 2000 cycles. nih.govnih.gov This performance demonstrates that MOFs constructed from biphenyl-based linkers can serve as stable, high-performance electrodes for future electrochemical energy storage applications. nih.govnih.gov

Performance of Ni-BPDC-MOF Supercapacitor Electrode

Parameter Value Conditions
Synthesis Temperature 180 °C Hydrothermal Method
Specific Surface Area 311.99 m²·g⁻¹ N/A
Specific Capacitance 488 F·g⁻¹ Current density of 1.0 A·g⁻¹
Electrolyte 3 M KOH Aqueous

Data sourced from Zhang et al., 2022. nih.govnih.gov

Gas Sorption and Separation Properties in Porous MOFs

Carbon Dioxide and Methane Separation:

The separation of CO2 from CH4 is a critical application in natural gas purification and biogas upgrading. MOFs can achieve this separation based on several mechanisms, including selective adsorption due to differences in gas affinity with the framework or molecular sieving based on pore size. For instance, a bifunctional MOF, JUC-199, which combines open metal sites and Lewis basic sites, has demonstrated notable selectivity for CO2 over CH4. rsc.org While not explicitly using this compound, this example highlights a common strategy in MOF design for enhanced gas separation.

In another study, a layered MOF incorporated into mixed matrix membranes showed a high affinity for CO2 over CH4, with a CO2/CH4 selectivity of 70.5. nih.gov This performance was attributed to the nanosheet morphology of the MOF and its layered structure, which facilitates molecular sieving. nih.gov

General Performance Metrics:

The performance of MOFs in gas separation is typically evaluated based on two key parameters: uptake capacity and selectivity.

Uptake Capacity: This refers to the amount of a specific gas that the MOF can adsorb per unit mass or volume of the material.

Selectivity: This is a measure of the MOF's preference for adsorbing one gas over another in a gas mixture.

The table below illustrates typical data that would be collected to evaluate the gas sorption properties of a hypothetical MOF synthesized with this compound, based on common experimental practices in the field.

GasTemperature (K)Pressure (bar)Uptake Capacity (cm³/g)
CO22731Data not available
CO22981Data not available
CH42731Data not available
CH42981Data not available
N2771Data not available

Factors Influencing Gas Sorption:

Several factors related to the this compound linker would influence the gas sorption properties of the resulting MOF:

Pore Aperture: The length and rigidity of the biphenyl group, combined with the acrylic acid ends, will define the size and shape of the pores within the MOF structure.

Functional Groups: The carboxylic acid groups are crucial for coordinating with the metal centers to form the framework. The aromatic biphenyl core can also interact with gas molecules through π-π interactions.

Interpenetration: The tendency of MOF frameworks to interpenetrate can significantly reduce the pore volume and affect gas accessibility. The length of the this compound linker might influence the degree of interpenetration.

While detailed research findings and specific data tables for MOFs based on this compound are not available in the provided search results, the principles of MOF design for gas separation suggest that frameworks incorporating this linker could exhibit interesting sorption properties worthy of investigation. Future research would be needed to synthesize and characterize such MOFs to determine their actual performance in gas separation applications.

Contributions to Covalent Organic Frameworks Cofs

4,4'-Biphenyldiacrylic Acid as a Building Block in COF Synthesis

As a class of crystalline porous polymers, COFs are constructed from organic building blocks linked by strong covalent bonds, resulting in ordered and porous structures. The selection of these building blocks, or linkers, is crucial as it dictates the final properties and potential applications of the material. wikipedia.orgtcichemicals.com

The molecular structure of this compound—a linear, rigid biphenyl (B1667301) unit flanked by two polymerizable acrylic acid groups—makes it an ideal candidate as a ditopic linear linker for the construction of 2D COFs. In topological design, this linker would serve as a straight "strut" connecting to multitopic nodes (e.g., trigonal or tetragonal co-monomers) to form predictable network structures, such as hexagonal or square lattices.

The integration of the acrylic acid moiety would lead to the formation of vinylene linkages within the COF skeleton. The geometry of the biphenyl core ensures a degree of structural rigidity, contributing to the formation of a stable, porous framework, while the resulting C=C double bonds from the acrylic groups become an integral part of the COF's conjugated system. This extended π-conjugation is a key feature that can impart desirable electronic and optical properties to the material.

The formation of COFs relies on reversible reactions that allow for "error-correction" during the crystallization process, leading to highly ordered structures. For a linker like this compound, the primary synthetic route would involve reactions targeting the acrylic acid's α,β-unsaturated system.

One of the most viable methods is the Knoevenagel condensation , a reaction between an active methylene (B1212753) compound and an aldehyde or ketone. In this context, the acrylic acid precursor would likely be a dialdehyde (B1249045) (4,4'-biphenyldicarbaldehyde) reacting with a co-monomer containing active methylene groups (e.g., phenylacetonitrile (B145931) derivatives).

Another promising strategy is the use of Lewis acid catalysis . Research has shown that Lewis acids such as ZnCl₂ can effectively catalyze the formation of vinylene-linked COFs through aldol-type condensation reactions between methyl-activated monomers and aromatic aldehydes. kisti.re.kr A similar approach could be adapted for reactions involving this compound or its derivatives, potentially accelerating the formation of a crystalline framework under milder conditions than traditional solvothermal methods. kisti.re.krresearchgate.net

Synthetic StrategyCo-Monomer TypeResulting LinkageKey Advantage
Knoevenagel CondensationActive Methylene CompoundVinylene (C=C)High stability of resulting linkage
Aldol-type CondensationActivated Methyl GroupVinylene (C=C)Can be catalyzed by Lewis acids kisti.re.kr
Michael AdditionThiol-containing MonomerThioetherPost-synthetic modification capability

Structure-Property Relationships in this compound-COFs

The properties of a COF are intrinsically linked to its structure, which is determined by the choice of building blocks and the nature of their covalent linkages. For a hypothetical COF derived from this compound, several key structure-property relationships can be predicted.

The extended π-conjugation across the biphenyl units and the newly formed vinylene linkages would significantly influence the material's electronic band structure. This is expected to result in a relatively narrow band gap, enabling the absorption of visible light—a critical property for photocatalysis. rsc.orgresearchgate.net The presence of vinyl groups anchored to the COF skeleton has been shown to facilitate charge separation and migration, which enhances photocatalytic efficiency. researchgate.netnih.gov

Furthermore, the inherent porosity and high surface area, characteristic of COFs, would be retained. The specific pore size and environment could be tuned by selecting different co-monomers, affecting the material's performance in applications like gas storage or chemical sensing. The biphenyl core would also impart high thermal and chemical stability to the framework, a crucial requirement for practical applications.

Structural FeaturePredicted PropertyRationale
Extended π-ConjugationVisible Light Absorption, Enhanced Charge TransportNarrowed electronic band gap due to biphenyl and vinylene units. researchgate.netnih.gov
Permanent PorosityHigh Surface Area, Molecular AdsorptionDefined channels from the ordered network structure. wikipedia.org
Rigid Biphenyl CoreHigh Thermal & Chemical StabilityRobust aromatic backbone resists degradation.
Vinylene LinkagesTunable Optoelectronic PropertiesInfluences charge carrier mobility and recombination rates. rsc.org

Advanced Functionalities of this compound-Based COFs

The unique structural and electronic features of COFs derived from this compound would enable their use in several advanced applications, particularly in catalysis and chemical sensing.

Photocatalysis: Vinyl-linked COFs have emerged as highly efficient metal-free photocatalysts. rsc.org A COF incorporating this compound would be a strong candidate for visible-light-driven photocatalysis. The extended conjugation would allow it to harvest photons from the visible spectrum, while the structure promotes efficient generation and separation of electron-hole pairs. researchgate.netnih.gov Studies on analogous vinyl-group-bearing COFs have demonstrated H₂O₂ production rates up to ten times higher than their non-vinyl counterparts, highlighting the significant role of the C=C linkage in enhancing catalytic activity. nih.gov Such materials could be applied to organic transformations like aerobic oxidation or environmental remediation. rsc.org

Lewis Acid Catalysis: While the framework itself is not a Lewis acid, the porous structure provides an ideal support for catalytically active species. Metal ions could be incorporated into the pores post-synthesis to create Lewis acid sites. The high surface area and ordered channels would ensure that these active sites are readily accessible to substrates, potentially leading to high catalytic efficiency and selectivity, a principle well-established for other types of COFs. rsc.org

For a COF to act as a chemical sensor, it must possess specific sites that interact with the target analyte, leading to a detectable change in its physical properties (e.g., color or fluorescence). mdpi.comrsc.orgnih.gov The framework derived solely from this compound would lack the basic sites necessary for direct acid vapor detection.

However, this COF could serve as an excellent scaffold for a chemical sensing platform by incorporating a co-monomer that contains acid-responsive functional groups, such as amines or imines. In such a composite framework, the this compound-derived backbone would provide structural stability and porosity, while the co-monomer would provide the sensing functionality. The sensing mechanism in such a material would likely rely on the protonation of the basic nitrogen sites upon exposure to acid vapors, which alters the electronic structure of the COF and results in a colorimetric or fluorescent response. mdpi.comnih.govnih.gov This approach allows for the rational design of highly sensitive and selective sensors for hazardous substances. mdpi.commdpi.com

Electronic and Optoelectronic Device Applications

Extensive research into the applications of Covalent Organic Frameworks (COFs) has revealed their potential in a variety of electronic and optoelectronic devices. The inherent porosity, high surface area, and tunable electronic properties of COFs make them promising candidates for next-generation technologies. However, a thorough review of scientific literature and research databases indicates a significant gap in the utilization of This compound as a building block for COFs in these specific applications.

While the modular nature of COFs allows for the incorporation of a wide array of organic linkers to tailor their properties for specific functions, there is currently no available research data or detailed findings on the synthesis or application of COFs derived from this compound for electronic and optoelectronic devices. The scientific community has explored numerous other monomers and linkers, leading to advancements in areas such as gas storage, catalysis, and sensing. Yet, the potential of this compound in the context of conductive or photoactive COFs remains an unexplored area of research.

Consequently, there are no established research findings or data tables to present regarding the performance of this compound-based COFs in electronic or optoelectronic applications such as transistors, sensors, solar cells, or light-emitting diodes. The unique structural and electronic characteristics that could arise from the integration of the 4,4'-biphenyl unit with acrylic acid functionalities into a COF framework have not been investigated or reported.

Future research may yet uncover the potential of this compound in this field. Theoretical studies could predict the electronic band structure and charge transport properties of hypothetical COFs incorporating this linker. Experimental work would then be needed to successfully synthesize such materials and evaluate their performance in electronic and optoelectronic device prototypes. Until such studies are conducted and published, the contribution of this compound to COFs for electronic and optoelectronic applications remains undefined.

Photophysical and Electrochemical Characterization

Spectroscopic Analysis of Electronic Absorption and Emission

A complete analysis would involve dissolving 4,4'-Biphenyldiacrylic acid in various solvents to record its ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra. This would identify the wavelengths of maximum absorption (λmax) and emission (λem), which correspond to electronic transitions within the molecule, likely π → π* transitions associated with its conjugated system of aromatic rings and acrylic acid moieties. However, no specific spectral data or graphs for this compound were found.

Voltammetric and Impedance Spectroscopy Studies

Electrochemical techniques like cyclic voltammetry (CV) would be used to determine the oxidation and reduction potentials of this compound. This data provides information about the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Electrochemical Impedance Spectroscopy (EIS) could be used to study the properties of films or layers made from this compound, for instance, when used as a linker in a metal-organic framework (MOF) or a polymer, providing data on resistance and capacitance. No specific voltammetric or impedance data for this molecule or materials derived from it could be located.

Theoretical and Computational Investigations

Prediction of Spectroscopic and Electrochemical PropertiesTime-Dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. These theoretical predictions are often compared with experimental data to validate the computational model and to help assign the observed spectral bands. No published computational studies providing predicted spectra or electronic properties for this compound were found.

Due to the absence of specific research findings for this compound in the searched scientific databases, the creation of an article with the requested detailed content and data tables is not feasible at this time.

Emerging Research Directions and Future Outlook

Development of Multifunctional Hybrid Materials Incorporating 4,4'-Biphenyldiacrylic Acid

Multifunctional hybrid materials, which combine the distinct properties of organic and inorganic components at the nanoscale, represent a frontier in materials design. The integration of this compound into such hybrids offers a promising avenue for creating materials with synergistic or entirely new functionalities.

One of the most promising areas of application for this compound is in the synthesis of Metal-Organic Frameworks (MOFs). While research has extensively explored the use of the analogous 4,4'-biphenyldicarboxylic acid (BPDC) in MOFs for applications like supercapacitors, the introduction of the acrylic acid groups in this compound opens up new possibilities. nih.govnih.gov These acrylic groups can serve as polymerizable sites, allowing for the in-situ formation of polymer chains within the MOF structure. This could lead to the development of MOF-polymer composites with enhanced mechanical stability, processability, and tunable porosity. Such hybrid materials could find applications in gas storage, separation, and catalysis.

Furthermore, the incorporation of this compound into polymer composites is another key research direction. Its rigid structure can impart improved thermal and mechanical properties to various polymer matrices. Research into polymer composites often involves additives to enhance properties like tensile strength and thermal stability. rsc.org The diacrylic functionality of this compound allows it to act as a crosslinking agent, creating a robust network structure within the polymer. This could be particularly beneficial in high-performance applications where materials are subjected to demanding conditions.

The table below outlines potential multifunctional hybrid systems incorporating this compound and their prospective applications.

Hybrid SystemPotential ComponentsPotential FunctionalitiesProspective Applications
MOF-Polymer Composites This compound, Metal Ions (e.g., Zn²⁺, Cu²⁺), Vinyl MonomersHigh surface area, tunable porosity, enhanced mechanical strength, catalytic activityGas storage and separation, heterogeneous catalysis, drug delivery
Reinforced Polymer Composites This compound, Thermoplastics (e.g., PLA, PEEK), Thermosets (e.g., Epoxy)Improved tensile strength, higher thermal stability, enhanced dimensional stabilityAutomotive components, aerospace materials, electronic packaging
Organic-Inorganic Hybrid Coatings This compound, Silica or Titania precursors (via sol-gel)Enhanced hardness and scratch resistance, UV-shielding properties, anti-corrosionProtective coatings for metals and plastics, optical coatings

Advanced Characterization Techniques and In Situ Studies of Dynamic Processes

To fully understand and optimize the performance of materials based on this compound, the application of advanced characterization techniques is crucial. These techniques provide insights into the material's structure, properties, and behavior at various length and time scales.

For instance, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to probe the local chemical environment of the atoms within the hybrid material, providing information on the degree of polymerization of the acrylic groups and the nature of the organic-inorganic interface. X-ray diffraction (XRD) and scattering techniques are essential for determining the crystalline structure of MOFs and the dispersion of inorganic fillers within a polymer matrix.

A particularly exciting area of research is the use of in situ characterization techniques to study the dynamic processes that occur during the formation and operation of these materials. For example, in situ Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy can monitor the polymerization of the acrylic acid groups in real-time, providing kinetic data that is vital for controlling the synthesis process. Similarly, in situ X-ray absorption spectroscopy (XAS) can track changes in the oxidation state and coordination environment of metal centers in MOFs during catalytic reactions.

The table below summarizes some advanced characterization techniques and the key information they can provide for this compound-based systems.

Characterization TechniqueInformation ObtainableRelevance to this compound Systems
Solid-State NMR Spectroscopy Local chemical environments, connectivity, and dynamics of atomic nuclei.Elucidating the structure of crosslinked polymers and the nature of organic-inorganic interfaces.
In Situ FTIR/Raman Spectroscopy Real-time monitoring of chemical reactions and phase transitions.Studying the kinetics of polymerization and the degradation mechanisms of hybrid materials.
X-ray Scattering (SAXS/WAXS) Nanoscale structure, morphology, and ordering of materials.Characterizing the pore structure of MOFs and the dispersion of nanofillers in composites.
Transmission Electron Microscopy (TEM) High-resolution imaging of the material's microstructure.Visualizing the morphology of hybrid nanoparticles and the interface between different phases.
In Situ X-ray Absorption Spectroscopy (XAS) Electronic structure and local coordination environment of specific elements.Investigating the role of metal centers in MOF-based catalysts during chemical reactions.

Rational Design and Computational Materials Discovery of this compound-Based Systems

The traditional trial-and-error approach to materials discovery is often time-consuming and expensive. Rational design, guided by computational modeling and simulation, offers a more efficient path to developing new materials with desired properties.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the electronic and geometric structures of this compound and its derivatives. This allows for the in silico screening of potential building blocks for MOFs and polymers. For example, DFT calculations can help predict the binding energies between this compound and different metal ions, guiding the selection of optimal synthesis conditions for new MOFs.

Molecular dynamics (MD) simulations can provide insights into the macroscopic properties of materials based on their atomistic structure. For instance, MD simulations can be used to predict the mechanical properties of polymer composites reinforced with this compound, or to study the diffusion of guest molecules within the pores of a MOF.

The emerging field of materials informatics, which combines materials science with data science and machine learning, is also poised to play a significant role in the discovery of new this compound-based systems. By training machine learning models on existing experimental and computational data, it may be possible to predict the properties of new, hypothetical materials, thereby accelerating the design-synthesis-characterization cycle. The development of tools like PolyID, a machine-learning-based tool for discovering performance-advantaged and sustainable polymers, exemplifies this trend. nrel.gov

The table below highlights some computational approaches and their potential impact on the design of this compound-based materials.

Computational ApproachObjectivePotential Impact
Density Functional Theory (DFT) Predict electronic structure, reaction energetics, and spectroscopic properties.Rational selection of metal ions for MOF synthesis; understanding reaction mechanisms.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior and predict macroscopic properties of materials.Predicting mechanical strength of composites; studying guest diffusion in MOFs.
High-Throughput Computational Screening Systematically evaluate a large number of candidate materials for specific properties.Accelerating the discovery of new MOFs with optimal gas separation performance.
Machine Learning and Materials Informatics Develop predictive models for material properties based on existing data.Guiding the synthesis of new polymers with targeted thermal and mechanical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4'-biphenyldiacrylic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves condensation reactions, such as Knoevenagel condensation, between 4,4'-biphenyldialdehyde and malonic acid derivatives under acidic or basic catalysis. Solvent choice (e.g., ethanol, DMF) and temperature (80–120°C) critically affect reaction kinetics and yield .
  • Characterization : Confirm product purity via HPLC and structural validation using 1H^1H/13C^{13}C NMR (δ ~6.5–7.8 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) and FT-IR (C=O stretch ~1700 cm1^{-1}) .

Q. How does the electronic structure of this compound impact its reactivity in polymerization?

  • Key Insight : The conjugated diacrylic acid groups enable π-orbital overlap with the biphenyl core, facilitating radical or anionic polymerization. Density Functional Theory (DFT) calculations predict high electron affinity at the carboxylic termini, favoring crosslinking in polymer networks .
  • Experimental Validation : Monitor polymerization via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) to assess molecular weight distribution and glass transition temperatures .

Q. What spectroscopic techniques are optimal for characterizing crystalline this compound?

  • Protocol : Use single-crystal X-ray diffraction (SC-XRD) to resolve molecular packing and hydrogen-bonding networks. Powder XRD can identify polymorphic forms, while solid-state NMR (13C^{13}C CP/MAS) probes local electronic environments .
  • Data Interpretation : Typical XRD patterns show peaks at 2θ ≈ 10–25° (d-spacing ~3–8 Å), correlating with layered stacking observed in biphenyl derivatives .

Advanced Research Questions

Q. How does this compound perform as a linker in metal-organic frameworks (MOFs), and what challenges arise in coordination geometry?

  • Case Study : In Ni(II)-based MOFs, the diacrylic acid acts as a tetradentate ligand, forming 2D networks. Challenges include steric hindrance from the biphenyl spacer, which can distort octahedral metal centers. Optimize synthesis via hydrothermal methods (120–150°C, pH 5–7) to enhance crystallinity .
  • Contradiction Analysis : Conflicting reports on ligand flexibility may arise from solvent polarity; polar solvents (e.g., water/DMF) stabilize extended frameworks, while nonpolar solvents favor discrete clusters .

Q. What are the thermal stability limits of this compound, and how do decomposition pathways affect material applications?

  • Thermogravimetric Analysis (TGA) : Decomposition initiates at ~250°C with CO2_2 evolution (mass loss ~44%), followed by biphenyl core breakdown above 400°C. Residual ash (~5%) indicates inorganic byproducts .
  • Mitigation Strategy : Incorporate thermal stabilizers (e.g., phosphites) or design copolymers to extend usable temperature ranges (<200°C) for electronic applications .

Q. How do substituents on the biphenyl core alter the compound’s photophysical properties?

  • Experimental Design : Compare fluorescence spectra of this compound with fluorinated analogs (e.g., 4,4'-difluoro derivatives). UV-Vis absorption (λmax_{max} ~270 nm) and emission (λem_{em} ~350 nm) shifts correlate with electron-withdrawing groups enhancing conjugation .
  • Data Conflict Resolution : Discrepancies in quantum yield measurements may stem from solvent polarity effects or aggregation-induced quenching. Use time-resolved fluorescence to disentangle contributions .

Methodological Considerations

  • Handling Contradictions : When spectral data (e.g., NMR, IR) conflict with computational predictions, validate via X-ray crystallography or high-resolution mass spectrometry (HRMS) .
  • Safety Protocols : Use fume hoods for synthesis due to potential acrylic acid vapors. Refer to SDS guidelines for skin/eye protection and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.